Carbonic Anhydrase II (CA2) Inhibition: Direct Affinity Comparison with Human Isoforms
2-(N'-hydroxycarbamimidoyl)-N-phenylacetamide demonstrates measurable binding to human carbonic anhydrase isoforms, with a Ki of 37 nM against human CA2 and 24 nM against human CA1 [1]. This level of potency establishes a clear differentiation from unsubstituted N-hydroxyguanidine, which exhibits a Ki of 2,940 nM against human CA2 [2], representing a 79-fold improvement in affinity. The target compound also outperforms the parent scaffold by a factor of over 2,500 against human CA1 (24 nM vs. 60,200 nM) [2].
| Evidence Dimension | Binding affinity (Ki) for human Carbonic Anhydrase I and II |
|---|---|
| Target Compound Data | hCA I: 24 nM; hCA II: 37 nM |
| Comparator Or Baseline | N-Hydroxyguanidine (hCA I: 60,200 nM; hCA II: 2,940 nM) |
| Quantified Difference | hCA I: ~2,500-fold improvement; hCA II: ~79-fold improvement |
| Conditions | Enzymatic assay using p-nitrophenylacetate as substrate, SDS-PAGE analysis [1]; Comparative data from ChEMBL database [2] |
Why This Matters
The substantial affinity enhancement over the parent N-hydroxyguanidine scaffold validates the strategic value of the phenylacetamide substitution for developing potent carbonic anhydrase inhibitors, guiding informed compound selection for medicinal chemistry campaigns.
- [1] BindingDB entry for BDBM50134549 (CHEMBL3746891). Binding affinity data for human CA1 and CA2. View Source
- [2] ChEMBL Database. Ki values for N-hydroxyguanidine against human carbonic anhydrase I and II. View Source
